![molecular formula C21H26N2O4 B276022 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been implicated in various cancers, including lung, breast, and colon cancer. Therefore, EGFR inhibitors like BIBX1382 have gained significant attention as potential anticancer agents.
Wirkmechanismus
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits cell growth and survival. 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide is a selective inhibitor of EGFR and does not inhibit other receptor tyrosine kinases like HER2 and c-Met.
Biochemical and Physiological Effects:
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of EGFR. 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide also inhibits cell migration and invasion, which are crucial steps in cancer metastasis. In addition to its anticancer properties, 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide in lab experiments is its selectivity for EGFR. This allows researchers to specifically target the activity of EGFR without affecting other receptor tyrosine kinases. However, one of the limitations of using 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide could focus on developing more water-soluble analogs of the compound. In addition, further studies could investigate the potential of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide as a treatment for other inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Finally, the combination of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide with other anticancer agents could be explored as a potential strategy to enhance the efficacy of cancer treatment.
Synthesemethoden
The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide involves several steps. First, 1,3-benzodioxole is reacted with chloromethyl methyl ether to obtain 4-(chloromethyl)-1,3-benzodioxole. The resulting compound is then reacted with 4-aminophenol to obtain 4-(4-aminophenoxy)-1,3-benzodioxole. Next, the amine group of 4-(4-aminophenoxy)-1,3-benzodioxole is protected with a tert-butyl group to obtain N-tert-butyl-4-(4-aminophenoxy)-1,3-benzodioxole. The protected amine group is then reacted with 4-(bromomethyl)-2-methoxyphenol to obtain 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has been extensively studied for its anticancer properties. Several in vitro and in vivo studies have shown that 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has also been shown to enhance the efficacy of chemotherapy drugs like cisplatin and paclitaxel. In addition to its anticancer properties, 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has also been studied for its potential as a treatment for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
Molekularformel |
C21H26N2O4 |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)23-20(24)13-25-17-7-4-15(5-8-17)11-22-12-16-6-9-18-19(10-16)27-14-26-18/h4-10,22H,11-14H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
YXGSRXQBVMLUIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.